1,3-Bis(6-aminohexyl)urea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

13176-67-5 |

|---|---|

Molecular Formula |

C13H30N4O |

Molecular Weight |

258.40 g/mol |

IUPAC Name |

1,3-bis(6-aminohexyl)urea |

InChI |

InChI=1S/C13H30N4O/c14-9-5-1-3-7-11-16-13(18)17-12-8-4-2-6-10-15/h1-12,14-15H2,(H2,16,17,18) |

InChI Key |

ZCCPOYPETNPTTL-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCNC(=O)NCCCCCCN)CCN |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: 1,3-Bis(6-aminohexyl)urea (CAS 13176-67-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

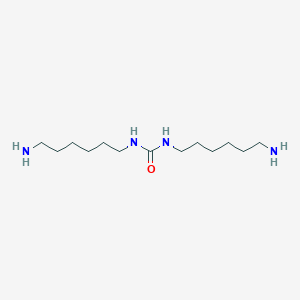

1,3-Bis(6-aminohexyl)urea, with the CAS number 13176-67-5, is a chemical compound characterized by a central urea group flanked by two hexylamine chains. Its structure suggests potential utility as a linker or spacer molecule in various chemical and biological applications. The terminal primary amine groups offer reactive sites for conjugation to other molecules, making it a candidate for applications in polymer chemistry, bioconjugation, and drug delivery systems. This guide provides a summary of the currently available technical information for this compound.

Chemical and Physical Properties

A summary of the key computed physical and chemical properties of this compound is presented in Table 1. These properties are primarily derived from computational models and provide a foundational understanding of the molecule's characteristics.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₃₀N₄O | PubChem |

| Molecular Weight | 258.40 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 13176-67-5 | PubChem[1] |

| Canonical SMILES | C(CCCNC(=O)NCCCCCCN)CCN | PubChem[1] |

| InChI Key | ZCCPOYPETNPTTL-UHFFFAOYSA-N | PubChem[1] |

| Topological Polar Surface Area | 93.2 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 4 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 12 | PubChem[1] |

Synthesis

Conceptual Synthetic Pathway

A plausible method for the synthesis of this compound involves the reaction of a suitable carbonyl source with an excess of 1,6-hexanediamine. Phosgene or a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), is commonly used for the formation of the urea linkage.

The logical workflow for a potential synthesis is depicted in the following diagram:

Caption: Conceptual synthesis of this compound.

General Experimental Considerations (Hypothetical)

A detailed experimental protocol would require laboratory optimization. However, a general procedure based on the reaction of 1,6-hexanediamine with a carbonyl source would likely involve the following steps:

-

Dissolution of Amine: Dissolve 1,6-hexanediamine in an appropriate anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Carbonyl Source: Slowly add a solution of the carbonyl source (e.g., triphosgene or CDI) to the stirred amine solution at a controlled temperature, typically 0 °C, to manage the exothermic reaction.

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture would be quenched, for example, with the addition of water or a mild acid. The organic layer would be separated, washed, dried, and the solvent removed under reduced pressure.

-

Purification: The crude product would likely require purification, for instance, by column chromatography on silica gel or recrystallization to yield the pure this compound.

Note: This is a generalized and hypothetical protocol. The actual experimental conditions, including stoichiometry, reaction time, temperature, and purification methods, would need to be determined empirically.

Potential Applications

While specific applications of this compound are not well-documented in the available literature, its chemical structure suggests several potential areas of use for researchers.

Polymer Chemistry

The difunctional nature of this molecule, with two primary amine groups, makes it a suitable monomer for the synthesis of polyamides, polyureas, and other polymers through step-growth polymerization.

Bioconjugation and Drug Delivery

The terminal amine groups provide handles for conjugation to biomolecules such as proteins, peptides, or nucleic acids. It could serve as a flexible linker to attach therapeutic agents, imaging agents, or targeting moieties to a biological carrier.

The logical relationship for its use as a linker is illustrated below:

Caption: Role as a linker in bioconjugation.

Biological Activity and Signaling Pathways

There is currently no publicly available information on the biological activity of this compound. Consequently, no known signaling pathways are associated with this compound. Research in this area would be necessary to determine its pharmacological or toxicological profile.

Conclusion

This compound is a chemical entity with potential for a variety of research and development applications, particularly in the fields of polymer chemistry and bioconjugation. However, a comprehensive understanding of its properties and utility is hampered by the limited availability of detailed experimental data in the public domain. Further research is required to establish reliable synthetic protocols, characterize its physicochemical and biological properties, and explore its potential in drug development and other scientific disciplines. Researchers interested in this compound will likely need to undertake foundational studies to elucidate its behavior and potential applications.

References

An In-depth Technical Guide on the Synthesis of 1,3-Bis(6-aminohexyl)urea from Hexamethylenediamine

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1,3-Bis(6-aminohexyl)urea, a diamine-functionalized urea derivative, presents unique challenges. While the direct condensation of hexamethylenediamine with urea appears to be the most straightforward approach, this reaction typically yields a mixture of products, including (6-aminohexyl)urea and 1,1'-(hexamethylene)diurea, rather than the desired 1,3-disubstituted isomer. Achieving a high yield of the target molecule necessitates a more controlled, multi-step synthetic strategy. This guide outlines a robust and reliable synthetic pathway for the preparation of this compound, leveraging well-established chemical transformations to ensure high purity and yield.

Challenges in Direct Synthesis

The direct reaction of hexamethylenediamine with urea is a transamidation process. Under typical reaction conditions, the initial formation of (6-aminohexyl)urea is followed by a subsequent reaction with another urea molecule, leading to the formation of 1,1'-(hexamethylene)diurea. The formation of the desired 1,3-isomer is not favored due to the reaction mechanism.

Proposed Synthetic Pathway

To overcome the challenges of direct synthesis, a multi-step approach is proposed. This pathway involves the use of a phosgene equivalent, such as triphosgene or N,N'-Carbonyldiimidazole (CDI), to control the formation of the urea linkage. The general strategy involves the mono-protection of hexamethylenediamine, followed by the formation of a reactive intermediate, coupling, and final deprotection.

A more direct, albeit potentially lower-yielding, alternative involves the controlled reaction of hexamethylenediamine with a phosgene equivalent. Below is a detailed experimental protocol for a plausible synthetic route.

Experimental Protocols

This section details a feasible multi-step synthesis of this compound from hexamethylenediamine.

Step 1: Mono-N-Boc-Protection of Hexamethylenediamine

Methodology:

-

Hexamethylenediamine (10 equivalents) is dissolved in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

-

The solution is cooled to 0 °C in an ice bath.

-

Di-tert-butyl dicarbonate (Boc₂O) (1 equivalent), dissolved in the same solvent, is added dropwise to the hexamethylenediamine solution over a period of 1-2 hours with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in water and extracted with an organic solvent like ethyl acetate. The aqueous layer is then basified with NaOH and extracted again with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give mono-N-Boc-hexamethylenediamine.

| Parameter | Value |

| Reactants | Hexamethylenediamine, Di-tert-butyl dicarbonate |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 - 24 hours |

| Typical Yield | 70 - 85% |

Step 2: Synthesis of the Boc-Protected this compound

Methodology:

-

Mono-N-Boc-hexamethylenediamine (2.2 equivalents) is dissolved in anhydrous DCM and cooled to 0 °C.

-

Triethylamine (2.5 equivalents) is added to the solution.

-

Triphosgene (1 equivalent), dissolved in anhydrous DCM, is added dropwise to the stirred solution over 1-2 hours, maintaining the temperature at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

| Parameter | Value |

| Reactants | Mono-N-Boc-hexamethylenediamine, Triphosgene, Triethylamine |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 6 - 8 hours |

| Typical Yield | 60 - 75% |

Step 3: Deprotection to Yield this compound

Methodology:

-

The Boc-protected this compound is dissolved in a minimal amount of DCM or methanol.

-

An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, is added to the solution.

-

The reaction mixture is stirred at room temperature for 2-4 hours.

-

The solvent and excess acid are removed under reduced pressure.

-

The residue is dissolved in water and basified with a strong base (e.g., NaOH) to a pH of >12.

-

The aqueous solution is extracted multiple times with an organic solvent (e.g., DCM or ethyl acetate).

-

The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to yield the final product, this compound.

| Parameter | Value |

| Reactant | Boc-protected this compound |

| Reagent | Trifluoroacetic Acid (TFA) or HCl in Dioxane |

| Solvent | Dichloromethane (DCM) or Methanol |

| Temperature | Room Temperature |

| Reaction Time | 2 - 4 hours |

| Typical Yield | > 90% |

Mandatory Visualizations

Synthetic Pathway Diagram

Caption: Proposed multi-step synthesis of this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from hexamethylenediamine requires a strategic, multi-step approach to avoid the formation of undesired side products. The outlined protocol, involving mono-protection, controlled urea formation using a phosgene equivalent, and subsequent deprotection, provides a reliable method for obtaining the target compound in good yield and high purity. This guide serves as a foundational resource for researchers and professionals in the field of drug development and chemical synthesis. Further optimization of reaction conditions may be necessary to achieve desired scalability and efficiency for specific applications.

Technical Guide: Solubility of 1,3-Bis(6-aminohexyl)urea in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1,3-Bis(6-aminohexyl)urea. A thorough review of scientific literature and chemical databases reveals a significant gap in publicly available quantitative solubility data for this compound in common organic solvents. This document provides a comprehensive overview of the known physicochemical properties of this compound and offers a theoretical prediction of its solubility behavior based on its molecular structure. Crucially, this guide furnishes detailed experimental protocols for three standard methods—the visual equilibrium shake-flask method, gravimetric analysis, and UV-Vis spectroscopy—to enable researchers to determine the solubility of this compound in their laboratories. These methodologies are accompanied by workflow diagrams to ensure clarity and reproducibility.

Introduction to this compound

This compound is a diamine derivative of urea characterized by two primary amine groups and a central urea moiety. Its long aliphatic chains and capacity for hydrogen bonding give it unique chemical properties. Understanding its solubility is critical for a variety of applications, including its use as a building block in polymer chemistry, as a linker in drug-conjugate development, and in the formulation of novel materials. The solubility of a compound dictates its processing, formulation, bioavailability, and reaction kinetics. The absence of such data for this compound necessitates a predictive analysis and standardized methods for its empirical determination.

Physicochemical Properties

A summary of the known properties of this compound is presented below. These properties are derived from chemical databases and provide a foundation for predicting its solubility.[1][2][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | N,N'-bis(6-aminohexyl)urea, 6,6'-Ureylenebishexylamine | PubChem[1] |

| CAS Number | 13176-67-5 | Drugfuture[3] |

| Molecular Formula | C13H30N4O | PubChem[1] |

| Molecular Weight | 258.40 g/mol | PubChem[1] |

| Appearance | Solid (predicted) | - |

| Hydrogen Bond Donors | 4 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptors | 3 | PubChem (Computed)[1] |

| XLogP3 | 0.3 | PubChem (Computed)[1] |

Predicted Solubility Profile

Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound in different classes of organic solvents can be made.[5][8]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors and have high dielectric constants, which should allow them to dissolve this compound by solvating its polar regions. Good solubility is anticipated in solvents like DMSO and DMF. Solubility in acetonitrile may be lower due to its reduced polarity compared to other solvents in this class.[8]

-

Non-Polar Solvents (e.g., Hexane, Toluene, Chloroform): The two C6 alkyl chains provide significant non-polar character. While the highly polar urea core will resist dissolution in these solvents, some solubility might be observed, particularly in moderately non-polar solvents like chloroform which can also act as a weak hydrogen bond donor. Solubility in highly non-polar solvents like hexane is expected to be very low.

Quantitative Solubility Data

A comprehensive search of chemical literature and databases did not yield any specific quantitative solubility data for this compound in organic solvents. Table 2 below summarizes this lack of available data for a range of common laboratory solvents.

Table 2: Available Quantitative Solubility Data for this compound

| Solvent | CAS Number | Solubility ( g/100 mL) at 25°C |

| Water | 7732-18-5 | Data Not Available |

| Methanol | 67-56-1 | Data Not Available |

| Ethanol | 64-17-5 | Data Not Available |

| Isopropanol | 67-63-0 | Data Not Available |

| Acetone | 67-64-1 | Data Not Available |

| Acetonitrile | 75-05-8 | Data Not Available |

| Dichloromethane | 75-09-2 | Data Not Available |

| Chloroform | 67-66-3 | Data Not Available |

| Toluene | 108-88-3 | Data Not Available |

| Hexane | 110-54-3 | Data Not Available |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Data Not Available |

| N,N-Dimethylformamide (DMF) | 68-12-2 | Data Not Available |

Experimental Protocols for Solubility Determination

To address the absence of data, the following detailed protocols are provided for researchers to determine the solubility of this compound.

Visual Equilibrium "Shake-Flask" Method

This is a standard and reliable method for determining equilibrium solubility.[3][4][9]

-

Principle: An excess amount of the solute is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the solute in the clear filtrate is determined.

-

Apparatus and Materials:

-

This compound

-

Selected organic solvent

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Analytical balance

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer)

-

-

Procedure:

-

Add an excess amount of this compound to a pre-weighed vial. The excess should be sufficient to ensure solid remains after equilibrium is reached.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Seal the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours). It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[10]

-

Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove all undissolved solids.

-

Determine the concentration of this compound in the filtrate using a pre-validated analytical method (e.g., HPLC, quantitative NMR, or after solvent evaporation for gravimetric analysis).

-

-

Data Analysis: The solubility is reported as the concentration of the solute in the saturated solution, typically in units of mg/mL or g/100 mL.

References

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. pharmajournal.net [pharmajournal.net]

- 3. researchgate.net [researchgate.net]

- 4. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 5. Solubility Of Urea Overview [jinjiangmelamine.com]

- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. Urea Solubility In Organic Solvents Revealing [jinjiangmelamine.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. who.int [who.int]

In-depth Technical Guide: Thermal Stability and Decomposition of 1,3-Bis(6-aminohexyl)urea

Introduction

1,3-Bis(6-aminohexyl)urea is a chemical compound with the molecular formula C13H30N4O.[1][2] It belongs to the urea class of organic compounds, characterized by a carbonyl group flanked by two amine groups. The presence of two primary amino groups at the ends of the hexyl chains makes it a potential monomer for polymerization reactions, particularly in the formation of polyureas. Understanding the thermal stability and decomposition pathways of this compound is crucial for its application in materials science, particularly in the synthesis of polymers where high temperatures may be involved. This guide provides a comprehensive overview of the available data on the thermal properties of this compound and related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C13H30N4O | [1][2] |

| Molecular Weight | 258.40 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 13176-67-5 | [2][3] |

Thermal Stability and Decomposition Analysis

Currently, there is a lack of specific experimental data in the public domain detailing the thermal stability and decomposition of this compound. However, insights can be drawn from the thermal behavior of the general class of polyureas and the fundamental decomposition of urea itself.

General Thermal Properties of Polyureas

Polyureas are known for their excellent thermal properties, which can vary based on the specific monomers used in their synthesis.[4] Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are common techniques used to evaluate the thermal stability of these polymers.[5] For instance, some polyureas exhibit initial decomposition temperatures (T5%) higher than 316°C.[4] The thermal stability of polyureas can be influenced by factors such as the curing conditions. For example, elevated temperature curing can lead to a more complete reaction and thus improved thermal stability compared to room temperature curing.[6]

Decomposition of Urea as a Model

The thermal decomposition of urea is a complex process that has been studied extensively.[7] It is known to begin at temperatures around 150°C.[8] The decomposition of urea in an open vessel can proceed through various intermediates, including biuret, cyanuric acid, ammelide, and ammeline, with the evolution of ammonia and isocyanic acid.[7] The specific products and reaction pathways are highly dependent on the temperature and other experimental conditions.[7]

Expected Decomposition of this compound

Based on the structure of this compound and the known decomposition mechanisms of similar compounds like 1,3-diphenyl urea, a plausible thermal decomposition pathway can be proposed.[9][10] The primary decomposition step is likely the cleavage of the C-N bonds of the urea linkage to form an isocyanate and an amine.

A proposed decomposition pathway is illustrated below:

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols

To accurately determine the thermal stability and decomposition of this compound, a series of well-defined experiments would be required. The following outlines the standard methodologies for such an investigation.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the material begins to decompose and to quantify the mass loss as a function of temperature.

-

Methodology:

-

A small, known mass of the this compound sample is placed in a TGA crucible.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG).

-

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal transitions in the material as a function of temperature.

-

Methodology:

-

A small, known mass of the sample is placed in a DSC pan, and an empty pan is used as a reference.

-

The sample and reference are heated at a constant rate.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

The resulting DSC thermogram can reveal endothermic events such as melting and boiling, and exothermic events such as decomposition. For urea, a sharp endothermic peak around 136°C corresponds to its melting temperature, followed by a broader peak starting around 200°C indicating decomposition.[11]

-

The experimental workflow for thermal analysis is depicted in the following diagram:

Caption: Experimental workflow for the thermal analysis of this compound.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound | C13H30N4O | CID 10975039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:13176-67-5 | Chemsrc [chemsrc.com]

- 4. Synthesis, Structure and Properties of Polyester Polyureas via a Non-Isocyanate Route with Good Combined Properties [mdpi.com]

- 5. State-of-the-Art Polyurea Coatings: Synthesis Aspects, Structure–Properties Relationship, and Nanocomposites for Ballistic Protection Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ichp.vot.pl [ichp.vot.pl]

- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ris.utwente.nl [ris.utwente.nl]

- 11. researchgate.net [researchgate.net]

A Technical Guide to 1,3-Bis(6-aminohexyl)urea for Researchers and Drug Development Professionals

An In-depth Review of Commercial Availability, Synthesis, and Potential Applications in Drug Delivery

Introduction

1,3-Bis(6-aminohexyl)urea is a symmetrical aliphatic urea that holds potential for various applications in research and drug development, primarily owing to the presence of two primary amine groups and a central urea moiety. This structure allows for further chemical modifications and imparts specific binding capabilities, making it an interesting building block for supramolecular chemistry and the development of novel drug delivery systems. This guide provides a comprehensive overview of the currently available information on commercial suppliers, synthesis protocols, and the scientific context for its use, particularly in the realm of drug delivery.

Chemical Properties and Identifiers

A clear identification of this compound is crucial for sourcing and research purposes. The key identifiers and physicochemical properties are summarized in the table below.[1][2]

| Property | Value | Source |

| CAS Number | 13176-67-5 | [1][2][3] |

| Molecular Formula | C13H30N4O | [1][2][3] |

| Molecular Weight | 258.40 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 6,6'-Ureylenebishexylamine, N,N'-bis(6-aminohexyl)urea | [1][3] |

| SMILES | C(CCCNC(=O)NCCCCCCN)CCN | [1][2] |

| InChIKey | ZCCPOYPETNPTTL-UHFFFAOYSA-N | [1][2] |

Commercial Availability

Identifying reliable commercial suppliers for this compound can be challenging. While the compound is listed in several chemical databases, direct links to purchasing are not always readily available. One potential supplier identified is Shanghai Nianxing Industrial Co., Ltd. , as listed on Chemsrc. However, researchers should exercise due diligence and directly contact the supplier to confirm product availability, purity, and specifications, as the product listing can sometimes be ambiguous.

Table of Potential Suppliers:

| Supplier | Location | Contact Information | Notes |

| Shanghai Nianxing Industrial Co., Ltd. | China | --INVALID-LINK-- | Listed on Chemsrc, confirmation of product and purity is recommended. |

Note: This information is based on publicly available data and may require further verification.

Synthesis of this compound

General Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on common organic synthesis techniques for symmetrical ureas and should be adapted and optimized for specific laboratory conditions.

Reaction: 2 equivalents of 1,6-hexanediamine reacting with 1 equivalent of a carbonyl source (e.g., phosgene, triphosgene, or a urea equivalent). A safer and more common laboratory-scale method would be the reaction with triphosgene in the presence of a base.

Materials:

-

1,6-hexanediamine

-

Triphosgene

-

Anhydrous, non-protic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,6-hexanediamine (2 equivalents) and a tertiary amine base (2.2 equivalents) in the chosen anhydrous solvent.

-

Addition of Carbonyl Source: Cool the solution to 0 °C in an ice bath. Dissolve triphosgene (0.4 equivalents, as it is a source of 3 equivalents of phosgene) in the same anhydrous solvent and add it dropwise to the stirred solution of the diamine over a period of 30-60 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (monitor by TLC).

-

Workup: Quench the reaction by the slow addition of water. Separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane with a small percentage of triethylamine to prevent streaking).

Logical Workflow for the Synthesis:

Caption: A logical workflow for the synthesis of this compound.

Applications in Drug Development

The unique molecular structure of bis-urea compounds, including this compound, makes them attractive for applications in drug delivery. The urea functionality is capable of forming strong, directional hydrogen bonds, which can lead to the self-assembly of these molecules into supramolecular structures.[6]

Self-Assembling Nanofibers for Drug Delivery

A key area of interest is the self-assembly of bis-urea compounds into high-aspect-ratio nanofibers in aqueous solutions. These nanofibers can then sequester drug molecules through non-covalent interactions, such as ionic and hydrophobic interactions. This encapsulation can potentially:

-

Enhance Drug Solubility: Improve the solubility of poorly water-soluble drugs.

-

Provide Sustained Release: Offer a controlled and sustained release of the entrapped therapeutic agent.

-

Improve Biocompatibility: The reversible nature of the self-assembly may offer advantages in biological systems.

A patent describes the use of cationic, anionic, or zwitterionic bis-urea compounds for forming such drug-delivery systems.[7] The process involves the self-assembly of the bis-urea compound in a suitable solvent to form nanofibers, followed by the addition of the drug to form a complex.[7]

Conceptual Pathway for Drug Delivery Application:

Caption: A conceptual pathway for the use of this compound in drug delivery.

Conclusion

This compound presents an intriguing scaffold for researchers in drug development, particularly in the design of novel drug delivery systems. While commercial sourcing may require direct inquiry with potential suppliers, its synthesis can be approached through established methods for preparing symmetrical ureas. The ability of bis-urea compounds to self-assemble into functional nanostructures highlights the potential of this compound as a valuable tool in the development of advanced therapeutics. Further research into its specific properties and applications is warranted to fully unlock its potential in medicinal chemistry and materials science.

References

- 1. This compound | C13H30N4O | CID 10975039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound [drugfuture.com]

- 4. Synthesis of bis-ureas from bis(o-nitrophenyl) carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US4740618A - Process for the preparation of monocyclohexylurea - Google Patents [patents.google.com]

- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US9084735B2 - Self-assembling bis-urea compounds for drug delivery - Google Patents [patents.google.com]

Technical Guide on the Safety Profile of 1,3-Bis(6-aminohexyl)urea

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety-related information for 1,3-Bis(6-aminohexyl)urea (CAS No. 13176-67-5). A comprehensive, official Safety Data Sheet (SDS) containing detailed toxicological and handling data was not publicly available at the time of this writing. This guide should be used for informational purposes and as a supplement to, not a replacement for, a thorough risk assessment and adherence to standard laboratory safety protocols.

Chemical Identification and Physical Properties

Proper identification and understanding of the physical and chemical properties of a compound are fundamental to its safe handling. The available data for this compound is summarized below.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 6,6'-Ureylenebishexylamine, N,N'-bis(6-aminohexyl)urea |

| CAS Number | 13176-67-5[1] |

| Molecular Formula | C13H30N4O[1] |

| Molecular Weight | 258.40 g/mol [1] |

| Computed XLogP3 | 0.3 |

Further physical properties such as melting point, boiling point, and density are not consistently reported in publicly available databases.[1]

Toxicological Data Summary

Detailed toxicological studies for this compound are not readily found in the public domain. For a research chemical of this nature, a comprehensive safety evaluation would typically involve the experimental protocols listed in the table below. Professionals handling this substance should operate under the assumption that it is potentially hazardous in the absence of specific data.

| Toxicological Endpoint | Typical Experimental Protocol Overview |

| Acute Oral Toxicity | Determination of the LD50 (median lethal dose) in a relevant animal model (e.g., rat) following a single oral administration. Observation for signs of toxicity and mortality over a set period (e.g., 14 days). |

| Dermal Irritation/Corrosion | Application of the substance to the skin of a test animal (e.g., rabbit) under a semi-occlusive dressing. The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals. |

| Eye Irritation/Corrosion | Instillation of the substance into the conjunctival sac of one eye of a test animal (e.g., rabbit). The eye is examined for effects on the cornea, iris, and conjunctiva at specific time points. |

| Mutagenicity (Ames Test) | An in vitro assay using strains of Salmonella typhimurium with mutations in the histidine synthesis pathway. The test evaluates the substance's ability to cause reverse mutations in the presence and absence of metabolic activation. |

| Skin Sensitization | A test to determine the potential of a substance to induce a delayed hypersensitivity reaction. Common methods include the local lymph node assay (LLNA) in mice, which measures lymphocyte proliferation in the draining lymph nodes. |

Experimental and Safety Workflows

The following diagrams illustrate generalized workflows for handling research chemicals and responding to laboratory incidents. These are not specific to this compound but represent standard best practices.

Caption: A generalized workflow for handling research chemicals.

Caption: A logical relationship for a personnel exposure response.

References

The Versatile Role of 1,3-Bis(6-aminohexyl)urea in Advanced Polymer Formulations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(6-aminohexyl)urea is a unique aliphatic diamine containing a central urea functionality. This structure offers a compelling combination of hydrogen bonding capabilities, flexibility, and reactivity, making it a valuable building block in polymer chemistry. Its potential applications span from the creation of high-performance polyureas to the development of sophisticated supramolecular structures for biomedical use. This technical guide explores the synthesis, properties, and potential applications of polymers derived from this compound, providing a comprehensive resource for researchers in materials science and drug development.

The core strengths of this compound in polymer synthesis lie in the strong, directional hydrogen bonds facilitated by the urea group. These interactions can lead to self-assembly, resulting in materials with enhanced mechanical strength, thermal stability, and unique morphological characteristics.

Synthesis of Polymers Incorporating this compound

The primary route to integrating this compound into a polymer backbone is through polyaddition reactions, typically with diisocyanates to form polyureas. The general reaction involves the nucleophilic addition of the terminal primary amine groups of the diamine to the electrophilic isocyanate groups.

General Polyurea Synthesis Pathway

Caption: General reaction scheme for the synthesis of polyurea from this compound and a diisocyanate.

Experimental Protocol: Solution Polymerization of an Aliphatic Polyurea

While specific data for this compound is not extensively published, a general protocol for the solution polymerization of an aliphatic diamine with an aliphatic diisocyanate can be adapted.

Materials:

-

This compound

-

1,6-Hexamethylene diisocyanate (HDI)

-

Anhydrous N,N-dimethylacetamide (DMAc)

-

Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve a specific molar equivalent of this compound in anhydrous DMAc under a nitrogen atmosphere.

-

To this solution, add an equimolar amount of 1,6-hexamethylene diisocyanate (HDI) dropwise with vigorous stirring.

-

After the addition is complete, raise the temperature of the reaction mixture to 80°C and maintain for 6-8 hours to ensure complete polymerization.

-

Monitor the reaction progress by Fourier-transform infrared (FTIR) spectroscopy, observing the disappearance of the isocyanate peak (around 2270 cm⁻¹).

-

Once the reaction is complete, precipitate the polymer by pouring the solution into a non-solvent such as methanol or water.

-

Filter the resulting polymer, wash thoroughly with the non-solvent to remove any unreacted monomers, and dry under vacuum at 60°C until a constant weight is achieved.

Characterization and Properties of Derived Polymers

The properties of polymers synthesized from this compound are influenced by the choice of co-monomer (e.g., the diisocyanate) and the polymerization conditions. The inherent urea group in the diamine, along with the newly formed urea linkages, contributes significantly to the material's characteristics through hydrogen bonding.

Expected Thermal and Mechanical Properties

Polymers derived from aliphatic diamines and diisocyanates generally exhibit good flexibility and toughness. The presence of multiple urea groups from this compound is expected to lead to a high degree of hydrogen bonding, which can enhance the thermal stability and mechanical strength of the resulting polyurea.

Table 1: Anticipated Properties of a Polyurea Derived from this compound and an Aliphatic Diisocyanate

| Property | Expected Range/Value | Significance |

| Glass Transition Temp. (Tg) | 80 - 120 °C | Indicates the transition from a rigid to a more flexible state. A higher Tg suggests greater rigidity and thermal stability. |

| Decomposition Temp. (Td) | > 300 °C | The temperature at which the polymer begins to degrade, indicating its thermal stability. Polyureas generally show good thermal resistance. |

| Tensile Strength | 20 - 50 MPa | Measures the stress a material can withstand while being stretched before breaking. Higher values indicate a stronger material. |

| Elongation at Break | 200 - 500% | Represents the material's ductility. A higher percentage indicates greater flexibility and toughness. |

Note: These are estimated values based on typical properties of similar aliphatic polyureas and would need to be confirmed by experimental data.

Potential Applications in Polymer Chemistry

The unique structure of this compound opens up possibilities for its use in various advanced polymer applications, particularly in the biomedical field.

Supramolecular Polymers and Hydrogels

The strong hydrogen-bonding capabilities of the bis-urea motif are ideal for the formation of supramolecular polymers. In aqueous environments, these polymers can self-assemble into well-ordered, fibrous structures, leading to the formation of hydrogels. These hydrogels can be designed to be responsive to stimuli such as pH or temperature, making them "smart" materials.

Workflow for Supramolecular Hydrogel Formation

Caption: Conceptual workflow for the formation of a supramolecular hydrogel from a this compound-based amphiphile.

Drug Delivery Systems

The self-assembled fibrous networks of hydrogels derived from this compound-containing polymers can serve as matrices for the controlled release of therapeutic agents. The biocompatibility of aliphatic polyureas and the tunable nature of the hydrogel network make them promising candidates for drug delivery applications. The drug can be physically entrapped within the hydrogel matrix or chemically conjugated to the polymer backbone.

Signaling Pathway for Controlled Drug Release

Caption: A simplified representation of a potential mechanism for controlled drug release from a hydrogel matrix.

Conclusion

This compound presents a promising platform for the development of advanced polymers with tailored properties. Its central urea group and terminal amine functionalities allow for its incorporation into polyureas with enhanced thermal and mechanical characteristics due to extensive hydrogen bonding. Furthermore, its potential to form self-assembling supramolecular structures opens exciting avenues for the creation of smart hydrogels for applications in drug delivery and tissue engineering. Further research focusing on the synthesis and characterization of polymers from this specific diamine is warranted to fully unlock its potential in materials science and pharmaceutical development.

Methodological & Application

Application Note: Synthesis and Characterization of Polyurea from 1,3-Bis(6-aminohexyl)urea and 4,4'-Methylene Diphenyl Diisocyanate (MDI)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Polyureas are a class of step-growth polymers synthesized from the reaction of a diisocyanate component and a diamine component.[1] The resulting urea linkages (–NH–CO–NH–) form strong, bidentate hydrogen bonds, which impart excellent mechanical strength and thermal stability to the material.[2] This application note details a protocol for the synthesis of a polyurea using 1,3-Bis(6-aminohexyl)urea as the diamine and 4,4'-Methylene Diphenyl Diisocyanate (MDI) as the diisocyanate. MDI-based polyureas are noted for their high performance and durability.[3] The presence of the urea moiety is of particular interest in biomedical and pharmaceutical research, as it is a key functional group in many clinically approved therapies, capable of forming strong interactions with biological targets.[4] This protocol provides a foundation for researchers to produce and characterize this polymer for applications such as advanced coatings, elastomers, or as a matrix for drug delivery systems.

Materials and Methods

Reagents and Materials

-

This compound (See Table 1)

-

4,4'-Methylene Diphenyl Diisocyanate (MDI), Reagent Grade (See Table 1)

-

Anhydrous N,N-Dimethylacetamide (DMAc), ≥99.8%

-

Nitrogen gas (high purity)

-

Methanol (for cleaning)

-

Acetone (for cleaning)

Equipment

-

Three-neck round-bottom flask

-

Mechanical stirrer with a stirring rod and paddle

-

Dropping funnel

-

Nitrogen inlet/outlet adapter

-

Heating mantle with temperature controller

-

Condenser

-

Glass casting dish (e.g., Petri dish)

-

Vacuum oven

-

Standard laboratory glassware and consumables

Visualized Reaction and Workflow

The synthesis is a step-growth polymerization where the nucleophilic amine groups of this compound attack the electrophilic isocyanate groups of MDI. This reaction is typically rapid and does not require a catalyst.[1]

Caption: Chemical reaction scheme for the synthesis of polyurea.

The overall experimental process, from reagent preparation to final polymer characterization, is outlined in the workflow below.

Caption: Experimental workflow for polyurea synthesis.

Experimental Protocol

Safety Precautions

-

Methylene diphenyl diisocyanate (MDI) is a potent respiratory, dermal, and eye sensitizer and should be handled with extreme care in a well-ventilated fume hood.[5]

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).

-

Anhydrous solvents are flammable and should be kept away from ignition sources.

Reagent Preparation

-

Glassware: Ensure all glassware is thoroughly cleaned, dried in an oven at 120°C overnight, and allowed to cool in a desiccator or under a stream of dry nitrogen to ensure anhydrous conditions.

-

MDI Purification: For best results, MDI should be purified by sublimation or used from a freshly opened container to avoid reaction with atmospheric moisture.[5][6]

-

Diamine Solution: In a three-neck flask equipped with a mechanical stirrer and nitrogen inlet, dissolve this compound in anhydrous DMAc (approx. 15-20% w/v solution). Stir under a gentle nitrogen flow until fully dissolved.

-

MDI Solution: In a separate, dry, sealed flask, prepare a solution of MDI in anhydrous DMAc.

Polymerization Procedure

-

Cool the diamine solution to 0°C using an ice bath.

-

Transfer the MDI solution to a dropping funnel and attach it to the central neck of the reaction flask.

-

Add the MDI solution dropwise to the stirred diamine solution over 30-60 minutes. Maintain a slow nitrogen purge and keep the temperature at 0°C. The order of addition is a critical factor for successful polymerization.[6]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring the mixture at room temperature for 24 hours. The viscosity of the solution will increase significantly as the polymer chains grow.

Polymer Isolation and Curing

-

Pour the viscous polymer solution into a glass or Teflon casting dish, ensuring an even thickness.

-

Place the dish in a vacuum oven.

-

Gradually increase the temperature to 70°C and apply a vacuum to slowly remove the DMAc solvent over 24-48 hours. Avoid rapid heating, which can cause bubbles to form in the polymer film.

-

Once the film is solid and tack-free, cool the oven to room temperature before removing the sample. The resulting polyurea film can be peeled from the substrate for characterization.

Data Presentation and Characterization

Reactant Properties and Stoichiometry

The synthesis relies on a precise 1:1 molar ratio of amine functional groups to isocyanate functional groups. Since each reactant has two functional groups, a 1:1 molar ratio of the monomers is used.

Table 1: Reactant Properties and Example Stoichiometry

| Property | This compound | 4,4'-Methylene Diphenyl Diisocyanate (MDI) |

|---|---|---|

| Molecular Formula | C₁₃H₃₀N₄O | C₁₅H₁₀N₂O₂ |

| Molar Mass ( g/mol ) | 258.40[7][8] | 250.25 |

| CAS Number | 13176-67-5[7] | 101-68-8 |

| Example Amount (g) | 2.584 | 2.503 |

| Example Amount (mmol) | 10.0 | 10.0 |

Characterization Methods

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the reaction, verify the disappearance of the strong N=C=O stretching peak from MDI at ~2270 cm⁻¹ and the appearance of the urea C=O stretching peak (~1640 cm⁻¹) and N-H bending peak (~1550 cm⁻¹).[9]

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer by measuring the decomposition temperature.[9]

-

Dynamic Mechanical Analysis (DMA): To measure the viscoelastic properties, including the storage modulus (E'), loss modulus (E''), and glass transition temperature (Tg).[1]

Expected Polymer Properties

The properties of the resulting polyurea will be characteristic of a rigid thermoplastic elastomer. The data below are typical values for MDI-based polyurea/poly(urethane-urea) systems and provide an expected range for the synthesized material.

Table 2: Typical Properties of MDI-Based Polyurea Elastomers

| Property | Expected Value / Range | Source |

|---|---|---|

| Glass Transition Temp. (Tg) | > 45 °C | [9] |

| Tensile Strength | > 15 MPa | [2] |

| Tensile Modulus | 50 - 2000 MPa | [9][10] |

| Elongation at Break | > 100% | [2] |

| Initial Decomposition Temp. | > 250 °C |[9] |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Immediate Gelation/Precipitate | Presence of water in the solvent or on glassware. | Ensure all materials are rigorously dried. Use fresh, anhydrous solvent. Purify MDI before use.[5][6] |

| Low Molecular Weight / Brittle Film | Incorrect stoichiometry. Impure reagents. | Carefully weigh reactants to ensure a 1:1 molar ratio. Use purified monomers. |

| Bubbles in Cured Film | Solvent removed too quickly. | Increase oven temperature and vacuum gradually during the curing process. |

| Incomplete Reaction | Insufficient reaction time or poor mixing. | Ensure adequate stirring throughout the reaction and allow for the full 24-hour polymerization period.[11] |

References

- 1. State-of-the-Art Polyurea Coatings: Synthesis Aspects, Structure–Properties Relationship, and Nanocomposites for Ballistic Protection Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isocyanate- and solvent-free synthesis of melt processible polyurea elastomers derived from urea as a monomer - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02369H [pubs.rsc.org]

- 3. TDI and MDI of Polyurethane Materials [chinapolyparts.com]

- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. americanchemistry.com [americanchemistry.com]

- 6. Preparation of High Molecular Weight Poly(urethane-urea)s Bearing Deactivated Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | CAS#:13176-67-5 | Chemsrc [chemsrc.com]

- 8. This compound | C13H30N4O | CID 10975039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Reaction kinetics and properties of MDI base poly (urethane-isocyanurate) network polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 11. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]

Application Notes and Protocols: 1,3-Bis(6-aminohexyl)urea as a Chain Extender in Polyurethanes

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Bis(6-aminohexyl)urea is a long-chain aliphatic diamine containing a central urea moiety. Its structure suggests its potential as a chain extender in the synthesis of segmented polyurethanes (PUs) and poly(urethane-urea)s (PUUs). The incorporation of such a chain extender can influence the final properties of the polymer, including its mechanical strength, thermal stability, and biocompatibility. The long aliphatic chains can impart flexibility to the hard segment, while the urea and terminal amine groups are expected to form strong hydrogen bonds, contributing to the physical crosslinking and phase separation that are characteristic of segmented polyurethanes. These properties make such polymers interesting candidates for various applications, including in the biomedical field for devices and drug delivery systems.

Data Presentation

The following tables summarize representative quantitative data that could be expected when using a long-chain aliphatic diamine urea-based chain extender like this compound in a polyurethane system. The data is illustrative and will vary depending on the specific polyol, isocyanate, and synthesis conditions used.

Table 1: Representative Mechanical Properties of Poly(urethane-urea)s with a Long-Chain Aliphatic Diamine Urea Chain Extender

| Property | Expected Range | Test Method |

| Tensile Strength (MPa) | 10 - 40 | ASTM D412 |

| Elongation at Break (%) | 400 - 800 | ASTM D412 |

| Young's Modulus (MPa) | 5 - 20 | ASTM D412 |

| Shore A Hardness | 70 - 90 | ASTM D2240 |

Table 2: Representative Thermal Properties of Poly(urethane-urea)s with a Long-Chain Aliphatic Diamine Urea Chain Extender

| Property | Expected Value | Test Method |

| Glass Transition Temp. (Tg) of Soft Segment (°C) | -50 to -30 | Differential Scanning Calorimetry (DSC) |

| Melting Temp. (Tm) of Soft Segment (°C) | 20 to 50 | Differential Scanning Calorimetry (DSC) |

| Decomposition Temperature (Td, 5% weight loss) (°C) | > 280 | Thermogravimetric Analysis (TGA) |

Experimental Protocols

The following are detailed protocols for the synthesis and characterization of poly(urethane-urea) using this compound as a chain extender.

Protocol 1: Synthesis of Poly(urethane-urea) via a Two-Step Prepolymer Method

This method is preferred for the synthesis of PUUs to control the reaction between the highly reactive amine groups of the chain extender and the isocyanate groups.[1]

Materials:

-

Polyol (e.g., Poly(tetramethylene ether) glycol, PTMEG, Mn = 2000 g/mol )

-

Diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate), MDI)

-

Chain Extender: this compound

-

Solvent (anhydrous): N,N-Dimethylacetamide (DMAc) or Dimethyl sulfoxide (DMSO)

-

Catalyst (optional): Dibutyltin dilaurate (DBTDL)

-

Precipitating Agent: Methanol or Deionized Water

Procedure:

-

Drying of Reagents: Dry the polyol under vacuum at 80-100°C for at least 4 hours to remove any residual water. Ensure the diisocyanate and chain extender are of high purity and handled under anhydrous conditions.

-

Prepolymer Synthesis:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, add the dried polyol.

-

Heat the flask to 60-70°C under a gentle stream of nitrogen.

-

Add the diisocyanate to the flask with vigorous stirring. The molar ratio of NCO:OH should be greater than 1, typically around 2:1.

-

If using a catalyst, add a few drops of DBTDL to the reaction mixture.

-

Maintain the reaction at 70-80°C for 2-4 hours. The progress of the reaction can be monitored by Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the -OH peak and the intensity of the -NCO peak (~2270 cm⁻¹).

-

-

Chain Extension:

-

Cool the prepolymer solution to room temperature and dissolve it in the anhydrous solvent to achieve a desired concentration (e.g., 20% w/v).

-

In a separate container, dissolve the this compound chain extender in the same anhydrous solvent.

-

Slowly add the chain extender solution to the prepolymer solution dropwise with vigorous stirring. The molar ratio of remaining NCO groups to NH₂ groups should be approximately 1:1.

-

Continue stirring at room temperature for 2-4 hours.

-

-

Polymer Precipitation and Purification:

-

Pour the polymer solution into a large excess of the precipitating agent (e.g., methanol or water) with constant stirring.

-

The polymer will precipitate out of the solution.

-

Collect the polymer by filtration and wash it several times with the precipitating agent to remove any unreacted monomers and solvent.

-

Dry the purified polymer in a vacuum oven at 60°C until a constant weight is achieved.

-

Protocol 2: Characterization of Poly(urethane-urea)

1. Mechanical Testing:

-

Sample Preparation: Prepare thin films of the synthesized polymer by solution casting. Dissolve the polymer in a suitable solvent (e.g., DMAc) and cast it onto a flat glass plate. Dry the film in a vacuum oven to remove the solvent completely.

-

Tensile Testing:

-

Cut dumbbell-shaped specimens from the cast film according to ASTM D412 standards.

-

Perform tensile testing using a universal testing machine (UTM) at a constant crosshead speed (e.g., 500 mm/min).

-

Record the tensile strength, elongation at break, and Young's modulus.

-

2. Thermal Analysis:

-

Differential Scanning Calorimetry (DSC):

-

Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.

-

Heat the sample from -80°C to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere to erase the thermal history.

-

Cool the sample to -80°C at a controlled rate (e.g., 10°C/min).

-

Reheat the sample to 200°C at 10°C/min. The glass transition temperature (Tg) and melting temperature (Tm) are determined from the second heating scan.[1]

-

-

Thermogravimetric Analysis (TGA):

-

Place 10-15 mg of the polymer in a TGA pan.

-

Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

-

Record the weight loss as a function of temperature to determine the thermal stability of the polymer.

-

Mandatory Visualization

Caption: Chemical synthesis of poly(urethane-urea) via a two-step prepolymer method.

Caption: Experimental workflow for the synthesis and characterization of poly(urethane-urea).

References

Application Notes and Protocols for Curing Kinetics of 1,3-Bis(6-aminohexyl)urea with Diisocyanates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for characterizing the curing kinetics of 1,3-Bis(6-aminohexyl)urea with various diisocyanates. The information herein is designed to guide researchers in understanding the reaction dynamics, predicting material behavior, and optimizing processing parameters for the development of novel polyurea-based materials.

Introduction

This compound is a versatile aliphatic urea compound that, when reacted with diisocyanates, forms polyurea networks. The curing process, or the chemical reaction leading to the formation of this network, is critical in determining the final properties of the material, such as its mechanical strength, thermal stability, and chemical resistance. Understanding the kinetics of this curing reaction is therefore essential for controlling the material's structure and performance.

The primary reaction involves the nucleophilic addition of the primary amine groups of this compound to the isocyanate groups of the diisocyanate monomer. This reaction is typically fast, even at ambient temperatures, and is highly exothermic.

Key Analytical Techniques for Curing Kinetics Analysis

The study of curing kinetics of polyurea systems relies on several key analytical techniques that provide quantitative and qualitative data on the reaction progress.

-

Differential Scanning Calorimetry (DSC): This technique measures the heat flow associated with the curing reaction as a function of temperature or time. It is used to determine the total heat of reaction, the rate of reaction, the degree of cure, and to calculate kinetic parameters such as activation energy (Ea) and the pre-exponential factor (A).

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is a powerful tool for monitoring the chemical changes during the curing process in real-time. The disappearance of the characteristic isocyanate peak (around 2270 cm⁻¹) and the appearance of urea linkage peaks provide a direct measure of the reaction conversion.

-

Rheometry: This technique measures the change in the viscoelastic properties of the material as it cures. It provides crucial information on the viscosity profile, gel point (the transition from a liquid to a solid-like state), and the development of the network structure.

Quantitative Data Summary

Due to the limited availability of specific kinetic data for this compound, the following tables present representative data from studies on analogous aliphatic amine and diisocyanate systems. This data serves as a valuable reference for estimating the curing behavior of the target system.

Table 1: Representative Non-Isothermal DSC Kinetic Parameters for Aliphatic Polyurea Systems

| Diisocyanate | Curing Agent | Heating Rate (°C/min) | Peak Exotherm Temp (°C) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reference System |

| Isophorone Diisocyanate (IPDI) | Hexamethylene Diamine | 5 | 95 | 55 | 1.2 x 10⁶ | Aliphatic Diamine/IPDI |

| Isophorone Diisocyanate (IPDI) | Hexamethylene Diamine | 10 | 105 | 58 | 2.5 x 10⁶ | Aliphatic Diamine/IPDI |

| Isophorone Diisocyanate (IPDI) | Hexamethylene Diamine | 15 | 112 | 60 | 4.8 x 10⁶ | Aliphatic Diamine/IPDI |

| Methylene Diphenyl Diisocyanate (MDI) | Polyetheramine | 10 | 85 | 46.34 | 1.01 x 10⁶ | Aliphatic Polyetheramine/MDI |

Table 2: Representative FTIR Kinetic Data for Aliphatic Amine-Isocyanate Reaction

| Diisocyanate | Amine | Temperature (°C) | Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹) | Reference System |

| Phenyl Isocyanate | n-Butanol | 25 | Very Fast (half-life ~0.002 s for primary aliphatic amines) | Aliphatic Amine/Aromatic Isocyanate[1] |

| Hexamethylene Diisocyanate (HDI) | Butan-1-ol | 80 | - | Aliphatic Diisocyanate/Alcohol[2] |

Table 3: Representative Rheological Data for Aliphatic Polyurea Curing

| Diisocyanate | Curing Agent | Temperature (°C) | Gel Time (s) | Initial Viscosity (Pa·s) | Final Storage Modulus (G') (Pa) | Reference System |

| Aliphatic Polyisocyanate | Aspartate Ester | 25 | 10-30 | - | - | Aliphatic Polyurea Coating[3] |

| Isophorone Diisocyanate (IPDI) | Metallo-polyol | 70 | - | - | - | Functional Polyurethane[4] |

Experimental Protocols

Differential Scanning Calorimetry (DSC) Protocol for Non-Isothermal Curing Kinetics

Objective: To determine the kinetic parameters (Ea, A, n) of the curing reaction.

Materials and Equipment:

-

Differential Scanning Calorimeter (DSC)

-

Aluminum DSC pans and lids

-

This compound

-

Diisocyanate (e.g., IPDI, MDI)

-

Microbalance

-

Nitrogen gas supply

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of a freshly prepared, homogeneous mixture of this compound and the diisocyanate in a stoichiometric ratio into an aluminum DSC pan.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the DSC cell with nitrogen at a constant flow rate (e.g., 50 mL/min).

-

-

Non-Isothermal Scan:

-

Data Analysis:

-

Integrate the area under the exothermic peak to determine the total heat of reaction (ΔH_total).

-

Use model-free isoconversional methods (e.g., Kissinger, Flynn-Wall-Ozawa) to determine the activation energy (Ea) as a function of the degree of conversion.[5][6]

-

The degree of cure (α) at any temperature T is calculated as the ratio of the partial heat of reaction (ΔH_T) to the total heat of reaction (α = ΔH_T / ΔH_total).

-

Fourier-Transform Infrared Spectroscopy (FTIR-ATR) Protocol for Monitoring Isocyanate Conversion

Objective: To monitor the disappearance of the isocyanate group and determine the reaction conversion as a function of time.

Materials and Equipment:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

This compound

-

Diisocyanate

-

Solvent (if necessary, e.g., anhydrous N,N-dimethylformamide)

-

Timer

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application:

-

At time zero, mix the this compound and diisocyanate in the desired ratio.

-

Quickly apply a small, uniform amount of the reacting mixture onto the ATR crystal.

-

-

Data Acquisition:

-

Immediately start collecting FTIR spectra at regular time intervals (e.g., every 30 seconds or 1 minute).

-

Monitor the absorbance of the isocyanate peak at approximately 2270 cm⁻¹.[7]

-

-

Data Analysis:

-

The conversion of the isocyanate group (α_NCO) at time 't' can be calculated using the following equation: α_NCO(t) = (A₀ - A_t) / A₀ where A₀ is the initial absorbance of the isocyanate peak and A_t is the absorbance at time 't'.

-

Plot the isocyanate conversion versus time to obtain the reaction profile.

-

Rheometry Protocol for Determining Gel Point and Viscosity Profile

Objective: To characterize the viscoelastic changes during curing, including the determination of the gel point.

Materials and Equipment:

-

Rheometer with parallel plate geometry (disposable plates are recommended for thermosets)

-

Environmental test chamber for temperature control

-

This compound

-

Diisocyanate

Procedure:

-

Instrument Setup:

-

Set the desired temperature for the curing study in the environmental chamber.

-

Set the gap between the parallel plates (e.g., 1 mm).

-

-

Sample Loading:

-

Mix the this compound and diisocyanate at time zero.

-

Quickly place the reacting mixture onto the lower plate of the rheometer.

-

Lower the upper plate to the set gap and trim any excess material.

-

-

Oscillatory Measurement:

-

Start a time sweep experiment in oscillatory mode at a constant frequency (e.g., 1 Hz) and a small strain within the linear viscoelastic region (LVR).

-

Monitor the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.

-

-

Data Analysis:

-

The gel point is typically identified as the crossover point where G' = G''.[8]

-

Plot the complex viscosity versus time to obtain the viscosity profile during curing.

-

Reaction Mechanism and Experimental Workflow Diagrams

Reaction Signaling Pathway

The curing reaction proceeds through a nucleophilic addition mechanism. The primary amine groups of this compound act as nucleophiles, attacking the electrophilic carbon of the isocyanate group. This is followed by a proton transfer to form the stable urea linkage. Side reactions, such as the formation of biuret structures from the reaction of isocyanate with the newly formed urea groups, can also occur, leading to crosslinking.[3][9]

Caption: Reaction mechanism of this compound with a diisocyanate.

Experimental Workflow

The following diagram outlines a typical workflow for studying the curing kinetics of this system.

References

- 1. exteriorcoatings.com [exteriorcoatings.com]

- 2. sketchviz.com [sketchviz.com]

- 3. whitechem.net [whitechem.net]

- 4. researchgate.net [researchgate.net]

- 5. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. m.remspec.com [m.remspec.com]

- 8. Rheology of Thermosets Part 7: Correlation of Viscosity and Degree of Cure During Non-isothermal Curing - Polymer Innovation Blog [polymerinnovationblog.com]

- 9. devtoolsdaily.com [devtoolsdaily.com]

Application Notes and Protocols: Formulation of Flexible Polyurea Coatings with 1,3-Bis(6-aminohexyl)urea

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the formulation, preparation, and characterization of flexible polyurea coatings. Due to the limited availability of specific data for 1,3-Bis(6-aminohexyl)urea in open literature, this document presents a generalized approach using a representative long-chain aliphatic diamine as a model. The principles and protocols outlined herein are based on established polyurea chemistry and are intended to serve as a foundational resource for developing flexible coatings for various research and development applications.

Introduction to Flexible Polyurea Coatings

Polyurea coatings are formed through the rapid reaction of an isocyanate component with an amine-resin component. The resulting polyurea linkage provides a combination of desirable properties, including high tensile strength, excellent chemical resistance, and rapid curing times. The flexibility of the coating is largely determined by the chemical structure of the amine-resin component. Long-chain aliphatic diamines, such as this compound, are expected to impart significant flexibility to the polymer backbone due to their long, linear, and non-rigid structure. This flexibility is crucial for applications requiring coatings on substrates that may experience movement, expansion, or impact.

The general reaction for the formation of a polyurea network is a step-growth polymerization between a diisocyanate and a diamine. This reaction is typically very fast and does not require a catalyst.

Materials and Formulation Principles

A typical two-component flexible polyurea coating system consists of:

-

Part A: Isocyanate Component: This component contains a di- or poly-isocyanate. For flexible coatings, aliphatic isocyanates such as hexamethylene diisocyanate (HDI) or isophorone diisocyanate (IPDI) are often preferred due to their greater flexibility and UV stability compared to aromatic isocyanates like methylene diphenyl diisocyanate (MDI).

-

Part B: Amine-Resin Component: This is a blend of amines that controls the properties of the final coating. For a flexible formulation, it typically includes:

-

Primary Diamine (Soft Block): A long-chain aliphatic diamine that provides flexibility. In the absence of specific data for this compound, a long-chain polyether diamine such as poly(propylene glycol) bis(2-aminopropyl ether) with a molecular weight of around 2000 g/mol is used as a representative example in the formulations below.

-

Chain Extender (Hard Block): A short-chain diamine, such as diethyltoluenediamine (DETDA) or 1,4-diaminocyclohexane, is used to increase the hardness and tensile strength of the coating.

-

The ratio of the isocyanate groups in Part A to the amine groups in Part B (the stoichiometric index) is a critical parameter that influences the final properties of the coating. An index of 1.0 to 1.05 is commonly used.

Table 1: Example Formulations for Flexible Polyurea Coatings

| Formulation ID | Isocyanate Component (Part A) | Amine-Resin Component (Part B) | Stoichiometric Index (NCO:NH2) |

| FPU-1 | Hexamethylene Diisocyanate (HDI) Trimer | Polyether Diamine (MW ~2000) | 1.02 |

| FPU-2 | Isophorone Diisocyanate (IPDI) | Polyether Diamine (MW ~2000) / DETDA (90:10 wt%) | 1.02 |

| FPU-3 | Methylene Diphenyl Diisocyanate (MDI) Prepolymer | Polyether Diamine (MW ~2000) / DETDA (80:20 wt%) | 1.02 |

Hypothetical Performance Data

The following table summarizes the expected mechanical properties of the example formulations. These values are illustrative and based on general trends observed for flexible polyurea coatings. Actual properties will depend on the specific raw materials, processing conditions, and curing time.

Table 2: Expected Mechanical Properties of Flexible Polyurea Formulations

| Formulation ID | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness |

| FPU-1 | 10 - 15 | 400 - 600 | 70 - 80 |

| FPU-2 | 15 - 20 | 300 - 500 | 80 - 90 |

| FPU-3 | 20 - 25 | 200 - 400 | 90 - 95 |

Experimental Protocols

Protocol for Preparation of Flexible Polyurea Coating

-

Material Preparation:

-

Ensure all components (isocyanate, diamines) are free of moisture. If necessary, dry the components under vacuum.

-

Pre-heat the Part A (isocyanate) and Part B (amine-resin) components separately to the recommended application temperature, typically between 60-80 °C, to reduce viscosity.

-

-

Mixing:

-

Accurately weigh the required amounts of Part A and Part B into separate, clean, and dry containers based on the desired stoichiometric ratio.

-

For small-scale lab preparations, the two components can be rapidly and thoroughly mixed using a high-speed mechanical stirrer for 10-30 seconds. For larger applications, a plural-component spray machine is used.

-

-

Application:

-

Immediately after mixing, pour or spray the mixture onto the prepared substrate. The coating should be applied evenly to the desired thickness.

-

-

Curing:

-

Allow the coating to cure at ambient temperature. The coating will typically be tack-free within a few minutes and fully cured within 24 hours. Post-curing at an elevated temperature (e.g., 80 °C for 2-4 hours) can enhance the mechanical properties.

-

Protocol for Mechanical Property Testing

-

Specimen Preparation: Prepare dog-bone shaped specimens from the cured polyurea sheets using a die cutter.

-

Testing:

-

Use a universal testing machine equipped with grips suitable for elastomeric materials.

-

Measure the thickness and width of the narrow section of the specimen.

-

Mount the specimen in the grips and apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen fails.

-

Record the maximum load and the elongation at the point of failure.

-

-

Calculation:

-

Tensile Strength (MPa) = Maximum Load (N) / Cross-sectional Area (mm²)

-

Elongation at Break (%) = [(Final Length - Initial Length) / Initial Length] x 100

-

-

Specimen Preparation: Use a cured polyurea specimen with a minimum thickness of 6 mm. The surface should be flat and smooth.

-

Testing:

-

Use a Shore A durometer for flexible elastomers.

-

Press the durometer foot firmly and evenly onto the specimen surface.

-

Read the hardness value within 1 second of firm contact.

-

Take at least five readings at different positions on the specimen and calculate the average.

-

Visualizations

Caption: General reaction scheme for polyurea formation.

Caption: Experimental workflow for coating preparation and testing.

Application Notes and Protocols for Surface Modification Using 1,3-Bis(6-aminohexyl)urea

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3-Bis(6-aminohexyl)urea as a versatile linker molecule for the surface modification of various substrates. The protocols detailed below are intended to serve as a foundational guide for researchers aiming to functionalize surfaces for applications in drug delivery, biomaterial engineering, and diagnostics.

Introduction